3,4-Dichloro-4'-methylbenzhydrol
Description
3,4-Dichloro-4'-methylbenzhydrol is a benzhydrol derivative characterized by two aromatic rings (benzene groups) attached to a central carbon bearing a hydroxyl group. Its structure includes chlorine atoms at the 3- and 4-positions of one benzene ring and a methyl group at the 4'-position of the second ring. Benzhydrols are typically synthesized via Grignard reactions or Friedel-Crafts acylation, followed by reduction of the resulting ketone .
Properties
Molecular Formula |
C14H12Cl2O |
|---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C14H12Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,14,17H,1H3 |
InChI Key |
WFXLNNQOGGHXJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on benzhydrol derivatives significantly alter their physical and thermal properties. Key analogs include:
*Inferred from nitrofen’s thermal stability and chlorine’s electron-withdrawing effects .
Key Observations:
- Electron-Withdrawing vs. However, 4-Methoxy-3'-methylbenzhydrol’s m.p. (51–52°C) is lower than nitrofen’s (70–72°C), suggesting ether linkages and nitro groups enhance crystallinity .
- Thermal Stability: Chlorinated compounds like nitrofen and this compound likely exhibit higher thermal stability due to strong C–Cl bonds and molecular rigidity. Nitrofen undergoes phase changes (melting/evaporation) without decomposition below 250°C .
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